molecular formula C9H7ClF3NO4S B2611953 Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1803595-99-4

Ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B2611953
CAS RN: 1803595-99-4
M. Wt: 317.66
InChI Key: ZJMQDABLSOZRFX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are organoheterocyclic compounds that contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring, a chlorosulfonyl group, a trifluoromethyl group, and an ethyl ester group attached to the carboxylate group .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

  • Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. This process underlines the compound's utility in synthesizing complex tetrahydropyridines, which are valuable in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Synthesis of Condensed Pyrazoles

  • The compound serves as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, indicating its role in creating structurally diverse heterocyclic compounds that are essential for pharmaceutical research (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Fluorinated Fused Heterocyclic Compounds

  • Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives synthesized from this compound, via a one-pot three-component reaction, are pivotal in the synthesis of related fluorinated fused heterocyclic compounds, showcasing the versatility of ethyl 5-(chlorosulfonyl)-2-(trifluoromethyl)pyridine-3-carboxylate in medicinal chemistry (Wang et al., 2012).

Characterization in Mass Spectrometry

  • The compound contributes to the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, which are characterized using positive and negative chemical ionization gas chromatography/mass spectrometry, underlining its role in analytical chemistry for amino acid analysis (Vatankhah & Moini, 1994).

Potential Anticancer Agents

  • Derivatives synthesized from this compound have been explored for their anticancer properties, indicating its potential as a precursor in the development of novel anticancer agents (Temple et al., 1983).

properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c1-2-18-8(15)6-3-5(19(10,16)17)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMQDABLSOZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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